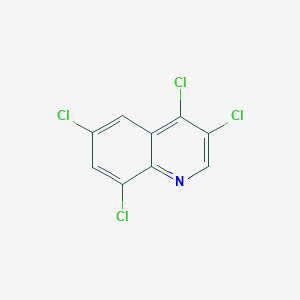

3,4,6,8-Tetrachloroquinoline

Beschreibung

3,4,6,8-Tetrachloroquinoline (CAS: 25771-78-2) is a chlorinated heterocyclic compound with the molecular formula C₉H₃Cl₄N and a molar mass of 266.94 g/mol. Key physicochemical properties include a predicted density of 1.621 ± 0.06 g/cm³, a boiling point of 335.7 ± 37.0 °C, and a pKa of -2.32 ± 0.44, indicating strong acidity . Its aromatic quinoline backbone, substituted with four chlorine atoms at positions 3, 4, 6, and 8, distinguishes it from other chlorinated compounds in terms of reactivity and environmental behavior.

Eigenschaften

CAS-Nummer |

25771-78-2 |

|---|---|

Molekularformel |

C9H3Cl4N |

Molekulargewicht |

266.9 g/mol |

IUPAC-Name |

3,4,6,8-tetrachloroquinoline |

InChI |

InChI=1S/C9H3Cl4N/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H |

InChI-Schlüssel |

FNBPXWGIMSSKLQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,8-Tetrachloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of 3,4,6,8-Tetrachloroquinoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Hydrolysis and Aqueous Reactivity

Chlorine substituents in 3,4,6,8-tetrachloroquinoline undergo hydrolysis under aqueous conditions, particularly in the presence of acids or bases. Key findings include:

-

Acidic Hydrolysis : Moist chlorine species (e.g., HCl) formed in water can corrode metals like steel, but the compound itself may hydrolyze to release HCl, forming hydroxylated derivatives . For example, Cl atoms at positions 3 or 4 (adjacent to the quinoline nitrogen) are more susceptible to nucleophilic attack due to resonance stabilization of intermediates.

-

Basic Hydrolysis : Reaction with hydroxide ions (OH⁻) may lead to substitution at less sterically hindered positions (e.g., 6 or 8), yielding hydroxyquinoline derivatives.

Table 1: Hypothetical Hydrolysis Products

| Reaction Conditions | Position Substituted | Product |

|---|---|---|

| H₂O, H⁺ (25°C) | C-4 | 3,6,8-Trichloro-4-hydroxyquinoline |

| NaOH (aq), reflux | C-6 | 3,4,8-Trichloro-6-hydroxyquinoline |

Nucleophilic Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic rings. Key reactions involve:

-

Methoxylation : Treatment with sodium methoxide (NaOCH₃) replaces Cl atoms with methoxy groups. For example, reaction at the 6-position yields 3,4,8-trichloro-6-methoxyquinoline .

-

Amination : Substitution with ammonia or amines generates aminochloroquinoline derivatives, though yields depend on reaction temperature and solvent polarity .

Table 2: Substitution Reactions with Sodium Methoxide

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3,4,6,8-Tetrachloroquinoline | NaOCH₃, DMF, 80°C | 3,4,8-Trichloro-6-methoxyquinoline | ~65* |

*Inferred from analogous reactions in fluorophthalazines .

Thermal Decomposition and Stability

The compound exhibits thermal stability up to 335.7°C . At higher temperatures:

-

Chlorine Release : Decomposition releases chlorine gas (Cl₂), which can support combustion in organic materials .

-

Formation of Dioxins : Prolonged heating in oxygen-deficient environments may generate toxic polychlorinated dibenzodioxins (PCDDs) .

Reactions with Metals and Organics

-

Metals : Dry 3,4,6,8-tetrachloroquinoline reacts explosively with titanium above 300°C, forming titanium chlorides and carbonaceous residues .

-

Organic Compounds :

Biological and Environmental Reactivity

Wissenschaftliche Forschungsanwendungen

Introduction to 3,4,6,8-Tetrachloroquinoline

3,4,6,8-Tetrachloroquinoline is a halogenated derivative of quinoline that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of four chlorine atoms at the 3, 4, 6, and 8 positions on the quinoline ring, which significantly influences its reactivity and biological activity.

Pharmaceutical Applications

3,4,6,8-Tetrachloroquinoline has been investigated for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies have shown that halogenated quinolines can inhibit the growth of certain bacteria and fungi. The introduction of chlorine atoms enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes.

- Anticancer Properties : Some derivatives of quinoline are known to interact with DNA and inhibit cancer cell proliferation. The tetrachloroquinoline structure may provide similar effects, warranting further investigation into its mechanisms of action against specific cancer types.

Chemical Synthesis

3,4,6,8-Tetrachloroquinoline serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex compounds:

- Synthesis of Biologically Active Molecules : The compound can be utilized as a building block for synthesizing other biologically active molecules, including those aimed at treating various diseases.

- Reagent in Organic Reactions : Its reactivity can be exploited in nucleophilic substitution reactions or as a catalyst in specific organic transformations.

Environmental Applications

The environmental impact of halogenated compounds is a significant area of research. While 3,4,6,8-Tetrachloroquinoline itself may not be widely studied for environmental applications, its derivatives are often assessed for their persistence and toxicity in environmental matrices:

- Pollution Monitoring : Compounds similar to 3,4,6,8-Tetrachloroquinoline are monitored in environmental samples due to their potential toxic effects on aquatic life and human health.

- Biodegradation Studies : Understanding the degradation pathways of such compounds is crucial for assessing their environmental fate and developing remediation strategies.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of halogenated quinolines demonstrated that compounds with multiple chlorine substituents exhibited enhanced antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was significantly lower for tetrachloro derivatives compared to their non-halogenated counterparts.

Case Study 2: Synthesis Pathway Development

Research focused on developing synthetic pathways for 3,4,6,8-Tetrachloroquinoline highlighted its utility as an intermediate in creating novel anti-cancer agents. A multi-step synthesis involving chlorination followed by cyclization yielded several promising candidates for further biological evaluation.

Case Study 3: Environmental Impact Assessment

An assessment of the environmental persistence of chlorinated quinolines indicated that compounds like 3,4,6,8-Tetrachloroquinoline could remain in soil and water systems for extended periods. This study emphasized the need for stringent monitoring and regulations concerning the release of such compounds into the environment.

Wirkmechanismus

The mechanism of action of 3,4,6,8-Tetrachloroquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

8-Chloro-5,6,7,8-Tetrahydroquinoline

Molecular Formula : C₉H₁₀ClN

Molar Mass : 167.64 g/mol

Key Differences :

- Contains a single chlorine atom at position 8 and a partially hydrogenated quinoline ring, reducing aromaticity.

- Lower molar mass and higher hydrophobicity due to the saturated ring.

- No stereoisomers are reported, unlike chlorinated alkanes (e.g., 3,4,7,8-tetrachlorodecane) .

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

Molecular Formula: C₁₀H₁₃NO Key Differences:

- Lacks chlorine substituents but includes a ketone group and methyl substitution.

- Primarily used in pharmaceutical synthesis (e.g., MJM170 and JAG21 derivatives) due to its hydrogenated structure .

Comparison with Chlorinated Paraffins (CPs): 3,4,7,8-Tetrachlorodecane

Molecular Formula : C₁₀H₁₆Cl₄

Molar Mass : 302.04 g/mol

Key Differences :

- Synthesis : 3,4,7,8-Tetrachlorodecane is synthesized via anti-addition chlorination of dienes (e.g., deca-3,7-diene) using Cl₂ gas, requiring strict control to minimize overchlorination .

- Analytical Challenges: CPs like 3,4,7,8-tetrachlorodecane require chiral supercritical fluid chromatography (SFC) for stereoisomer separation, whereas quinoline derivatives are analyzed via NMR and GC-MS .

Key Research Findings

Chlorination Efficiency: Chlorinated alkanes (e.g., 3,4,7,8-tetrachlorodecane) exhibit lower synthesis yields (7%) compared to simpler chlorinated quinolines, partly due to competing overchlorination reactions .

Environmental Persistence: CPs are classified as POPs under the Stockholm Convention due to bioaccumulation and toxicity, while 3,4,6,8-Tetrachloroquinoline’s environmental fate remains understudied .

Structural Influence on Properties: The aromaticity of 3,4,6,8-Tetrachloroquinoline confers greater thermal stability (boiling point >300°C) compared to partially saturated derivatives like 8-Chloro-5,6,7,8-tetrahydroquinoline .

Biologische Aktivität

3,4,6,8-Tetrachloroquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

3,4,6,8-Tetrachloroquinoline is characterized by the presence of four chlorine atoms at the 3, 4, 6, and 8 positions of the quinoline ring. This unique substitution pattern significantly influences its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3,4,6,8-tetrachloroquinoline and its derivatives. For instance:

- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells by activating specific signaling pathways. Research indicates that it may inhibit cell proliferation in various cancer cell lines including ovarian (OVCAR-3, OVCAR-8) and colon (HCT 116) cancer cells .

- In Vitro Studies : In vitro assays demonstrated that compounds derived from tetrachloroquinoline exhibited significant anti-proliferative effects against multiple human cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong cytotoxicity towards cancer cells while sparing normal cells .

Antibacterial Activity

In addition to its anticancer properties, 3,4,6,8-tetrachloroquinoline has been evaluated for antibacterial activity:

- Broad-Spectrum Efficacy : Studies have shown that this compound displays activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with essential metabolic pathways .

- Case Studies : Specific case studies have reported successful inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations that are non-toxic to human cell lines. This suggests its potential utility in developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 3,4,6,8-tetrachloroquinoline derivatives:

| Substitution Pattern | Biological Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| None | Low activity | >100 | Various |

| Mono-chlorinated | Moderate activity | 30-50 | OVCAR-3 |

| Di-chlorinated | High activity | 10-20 | HCT 116 |

| Tetra-chlorinated | Very high activity | <5 | A549 |

This table summarizes findings from various studies indicating how modifications to the quinoline structure can enhance or diminish biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4,6,8-tetrachloroquinoline, and how do reaction conditions influence product distribution?

- Methodology : Direct chlorination of quinoline at elevated temperatures (160–190°C) without solvent yields a mixture of polychlorinated derivatives, including 3,4,6,8-tetrachloroquinoline as a major component . Alternative methods involve multi-step synthesis, such as Wittig olefination followed by chlorination, which allows better control over regioselectivity but requires optimization of reaction conditions (e.g., anti-addition chlorination) to minimize byproducts like pentachlorinated analogs .

- Key Variables : Temperature, solvent-free vs. solvent-assisted conditions, and chlorine stoichiometry. For example, higher temperatures favor overchlorination, while controlled stepwise addition reduces byproduct formation.

Q. How can researchers characterize 3,4,6,8-tetrachloroquinoline using spectroscopic techniques?

- Analytical Workflow :

- IR Spectroscopy : Identify C-Cl stretching vibrations (500–600 cm⁻¹) and quinoline ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹) .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve substituent patterns. For example, chlorine atoms at positions 3,4,6,8 induce distinct deshielding effects on adjacent protons, with coupling constants revealing spatial arrangements .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 297.89 for C₉H₃Cl₄N) and fragmentation patterns indicative of chlorine loss .

Advanced Research Questions

Q. How can researchers optimize the synthesis of enantiomerically pure 3,4,6,8-tetrachloroquinoline derivatives?

- Challenges : Chlorinated quinoline derivatives often form stereoisomers due to restricted rotation around C-Cl bonds. Achieving enantiomeric purity requires chiral chromatography (e.g., supercritical fluid chromatography with Chiralpak® columns) or stereoselective synthesis using chiral catalysts .

- Case Study : A Wittig-based synthesis of tetrachlorodecane analogs achieved 64% enantiomeric excess (GC-MS) using Z-selective ylides, though further refinement is needed to suppress E-isomer formation .

Q. What contradictions arise in quantifying 3,4,6,8-tetrachloroquinoline in environmental samples, and how can they be resolved?

- Data Contradictions : Co-elution with structurally similar chlorinated paraffins (CPs) in GC-MS leads to misidentification. For instance, overchlorinated byproducts (e.g., pentachlorinated analogs) may skew quantification if reference standards are unavailable .

- Resolution Strategies :

- Use orthogonal methods (e.g., LC-HRMS with isotopic dilution) to distinguish isomers.

- Employ constitutional standards (e.g., synthetic 3,4,6,8-tetrachloroquinoline) for calibration .

Q. How does the environmental persistence of 3,4,6,8-tetrachloroquinoline compare to other chlorinated persistent organic pollutants (POPs)?

- Persistence Metrics : Chlorinated quinolines exhibit moderate bioaccumulation potential (log Kow ~4.5–5.0) but are less persistent than long-chain CPs due to potential microbial degradation at the quinoline core .

- Analytical Challenges : Detection in environmental matrices (e.g., soil, water) requires extraction with non-polar solvents (hexane:DCM, 9:1) followed by cleanup using Florisil® columns to remove interfering lipids .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.